molecular formula C16H20N8 B6448596 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2548978-91-0

3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B6448596
CAS No.: 2548978-91-0
M. Wt: 324.38 g/mol
InChI Key: LPPJOWIRPTVSIK-UHFFFAOYSA-N
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Description

"3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile" is a synthetic organic compound belonging to the class of heterocyclic compounds. This compound is structurally characterized by a pyrazine ring, a piperazine ring, and a pyrimidine ring with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile" typically involves multiple steps, starting from the basic building blocks:

  • Preparation of 2-chloropyrazine from pyrazine.

  • Reaction of 2-chloropyrazine with piperazine to form a substituted piperazine-pyrazine intermediate.

  • Synthesis of 4-(dimethylamino)-6-methylpyrimidine from appropriate pyrimidine precursors.

  • Final coupling of the substituted piperazine-pyrazine intermediate with 4-(dimethylamino)-6-methylpyrimidine under appropriate catalytic conditions.

Industrial Production Methods: On an industrial scale, the synthesis could involve the use of continuous flow reactors to maintain consistency and yield. Additionally, the use of optimized catalysts and solvents can enhance the reaction efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Can occur at the piperazine ring or the dimethylamino group, yielding various oxidized derivatives.

  • Reduction: Reduction reactions might target the nitrile group, converting it into corresponding amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at positions on the pyrazine and pyrimidine rings.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: Lithium aluminum hydride, palladium on carbon (for hydrogenation).

  • Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products: The major products formed depend on the specific reaction pathways, which include various substituted derivatives and potential ring-opened products under extreme conditions.

Scientific Research Applications

Chemistry:

  • Intermediate in the synthesis of more complex heterocyclic compounds.

  • Model compound for studying reaction mechanisms in heterocyclic chemistry.

Biology and Medicine:

  • Potential therapeutic agent in medicinal chemistry research.

  • Investigated for its antimicrobial and anticancer properties due to its structural features.

Industry:

  • Used in the development of pharmaceuticals and agrochemicals.

  • Potential use as a ligand in coordination chemistry for catalyst development.

Comparison with Similar Compounds

  • 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine

  • 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline

  • 3-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}benzene

Uniqueness:

  • The presence of the pyrazine ring provides distinct chemical reactivity and interaction potential compared to the pyridine, quinoline, or benzene analogs.

  • The unique combination of functional groups offers a diverse range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-12-10-14(22(2)3)21-16(20-12)24-8-6-23(7-9-24)15-13(11-17)18-4-5-19-15/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPJOWIRPTVSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3C#N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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